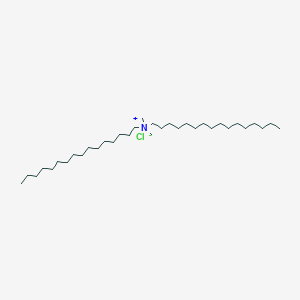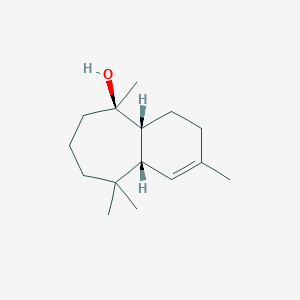
4-Chloro-1,10-phenanthroline
Overview
Description
4-Chloro-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the fourth position of the phenanthroline ring. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
It is known that 1,10-phenanthroline, a similar compound, interacts withMetallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium .
Mode of Action
This compound is known to bind to its targets, possibly through intercalation . Intercalation is a process where a molecule inserts itself between the planar nitrogenous bases of DNA, disrupting the DNA structure and potentially affecting gene expression.
Biochemical Pathways
Related compounds have been shown to impactmitochondrial and cell cycle proteins , disrupt iron and copper metabolism , and suppress sulfur-containing amino acids . These effects could potentially alter various biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
The compound’s molecular weight is214.65 g/mol , which may influence its bioavailability Typically, smaller molecules are more readily absorbed and distributed in the body
Result of Action
Related compounds have been shown to exhibitcytotoxicity against certain cancer cell lines . This suggests that 4-Chloro-1,10-phenanthroline may also have potential anticancer properties.
Biochemical Analysis
Biochemical Properties
4-Chloro-1,10-phenanthroline plays a significant role in biochemical reactions, primarily due to its metal-chelating properties. It interacts with several enzymes and proteins, particularly those that require metal ions as cofactors. For instance, it has been shown to inhibit metalloenzymes by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . This interaction is crucial in studying the function of metalloenzymes and developing inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with metal-dependent cellular pathways. For example, it can disrupt cell signaling pathways that rely on metal ions, leading to altered gene expression and cellular metabolism . Additionally, its ability to chelate metal ions can induce oxidative stress in cells, affecting cell viability and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions in metalloenzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role and the metal ion involved . Furthermore, this compound can affect gene expression by modulating the activity of metal-dependent transcription factors, thereby influencing cellular responses to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of metalloenzymes and persistent oxidative stress in cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit metalloenzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect without adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations in cells, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions can disrupt normal metabolic processes, leading to altered cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where metal ions are abundant, such as the mitochondria and nucleus . The compound’s distribution is influenced by its affinity for metal ions and the presence of metal-binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in compartments rich in metal ions, such as the mitochondria and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can exert its effects on metal-dependent processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,10-phenanthroline typically involves the chlorination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Complexation Reactions: It forms stable complexes with transition metals, which are widely studied in coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Complexation Reactions: Metal salts such as copper(II) chloride or iron(II) sulfate are used to form complexes with this compound.
Major Products:
Substitution Reactions: Products include various substituted phenanthrolines depending on the nucleophile used.
Complexation Reactions: Metal-phenanthroline complexes with diverse applications in catalysis and materials science.
Scientific Research Applications
4-Chloro-1,10-phenanthroline has numerous applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound without the chlorine substitution.
5-Chloro-1,10-phenanthroline: Another chlorinated derivative with the chlorine atom at the fifth position, which may exhibit different reactivity and coordination properties.
4,7-Dichloro-1,10-phenanthroline: A compound with two chlorine atoms, offering unique properties for forming complexes with metals.
Uniqueness of 4-Chloro-1,10-phenanthroline: The presence of the chlorine atom at the fourth position enhances its reactivity in substitution reactions and its ability to form stable metal complexes. This makes it a valuable compound in various fields of research and industrial applications .
Properties
IUPAC Name |
4-chloro-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVILLEIGDCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600993 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-14-1 | |
| Record name | 4-Chloro-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Chloro-1,10-phenanthroline considered a suitable ligand for developing luminescent temperature sensors?
A1: this compound acts as a strong-field chelating ligand when incorporated into Ruthenium(II) complexes. [] This specific compound, when combined with two 1,10-phenanthroline ligands, creates a Ru(II) complex with desirable photostability and high temperature sensitivity of its luminescence. [] The electron-withdrawing effect of the chlorine atom at the 4-position of the phenanthroline ring contributes to these properties.
Q2: How does the choice of polymer matrix influence the performance of this compound-based temperature sensors?
A2: The research highlights poly(ethyl cyanoacrylate) as an optimal polymer matrix for embedding the Ru(II) complex containing this compound. [] This is attributed to the polymer's low oxygen permeability, which enhances the indicator dye's temperature sensitivity. Additionally, this polymer facilitates ease of fabrication and exhibits excellent optical qualities, making it suitable for sensor development. []
Q3: Beyond temperature sensing, are there other applications for Ruthenium(II) complexes containing this compound?
A3: Research suggests that Ruthenium(II) complexes, including those incorporating ligands like this compound, can exhibit potential for DNA binding. [] The specific properties and interactions would depend on the overall structure and stereochemistry of the complex. Further investigations into these interactions could reveal potential applications in areas like bioinorganic chemistry and medicinal chemistry.
Q4: What are the advantages of using luminescence lifetime measurements for temperature sensing with these Ru(II) complexes?
A4: Utilizing luminescence lifetime measurements for temperature sensing with the this compound-containing Ru(II) complex offers high sensitivity and resolution. This technique allows for a resolution of 0.05°C with a linear response in the 0-40°C range, making it suitable for applications requiring precise temperature monitoring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI)](/img/structure/B155420.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)









![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
